5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol
Overview
Description
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenyl group, a trifluoroethyl group, and a thiol group attached to the imidazole ring. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol typically involves the reaction of 5-phenyl-1H-imidazole-2-thiol with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is largely dependent on its chemical structure. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-imidazole-2-thiol: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol: Lacks the phenyl group, which can affect its overall reactivity and interactions.
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole: Lacks the thiol group, which can influence its ability to form covalent bonds with target proteins.
Uniqueness
The presence of both the phenyl and trifluoroethyl groups in 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol makes it unique compared to its analogs. The trifluoroethyl group enhances its lipophilicity and electron-withdrawing properties, while the phenyl group contributes to its aromaticity and potential for π-π interactions. The thiol group adds another layer of reactivity, allowing for covalent modifications of target proteins.
Properties
IUPAC Name |
4-phenyl-3-(2,2,2-trifluoroethyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)7-16-9(6-15-10(16)17)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDTVDXUFYCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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